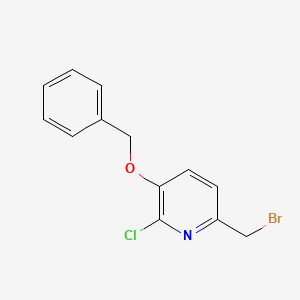

苄基 6-(溴甲基)-2-氯-3-吡啶基醚

描述

Synthesis Analysis

The synthesis of similar compounds often involves the Williamson Ether Synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is normally prepared by the reaction of an alcohol with a strong base such as sodium hydride, NaH .Chemical Reactions Analysis

The Williamson Ether Synthesis is a common method for preparing ethers, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This reaction is subject to all the usual constraints of S_N2 reactions .科学研究应用

合成和化学反应

多环氧芳烃的合成:该化合物用于多环氧芳烃的合成,特别是在形成非对映异构体产物(如顺式和反式-6-氯-8-羟基-8-(2-氧丙基)螺[9H-苯并[a]氧杂蒽-9,2′(1′H)苯并呋喃]-7(8H)-酮)中。这些反应涉及四氯邻苯二酚 (TCC) 和四溴邻苯二酚 (TBC),并在无水 K2CO3 存在下在丙酮中进行 (Kasturi 等人,1993)。

绝对构型的测定:它参与反应以确定某些化合物的绝对构型。例如,在锌金属和手性配体存在下,氯甲基炔丙基醚与 4-(溴甲基)苯甲醛反应,得到中等产率和高选择性的化合物,强调了它在立体化学研究中的作用 (Talybov 和 Baghirli,2020)。

氧化裂解:某些氧鎓盐氧化裂解苄基醚和相关化合物,以高产率得到相应的芳香醛和醇。这表明其在有机合成和转化中的潜在用途 (Pradhan 等人,2009)。

电化学自由基环化:该化合物用于溴缩醛的电化学自由基环化。该程序在未分隔的电池中使用氯(吡啶)钴肟(III)和锌板作为牺牲阳极,强调了其在促进电化学反应中的作用 (Inokuchi 等人,1994)。

苄基醚的合成:该化合物参与了使用氧化银(II)作为试剂将取代的溴甲基和氯甲基苯转化为甲基和异丙基苄基醚的直接转化,显示了其在醚化反应中的多功能性 (Ortíz 等人,1993)。

聚合物载体的制备:该化合物用于制备相转移催化剂的聚合物载体,其中它被掺入聚合物主链以提供用于进一步化学转化的反应位点 (Motoi 等人,1989)。

作用机制

Target of Action

The primary targets of Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether are likely to be organic compounds that can undergo nucleophilic substitution or free radical reactions . The compound can interact with these targets due to the presence of a bromomethyl group, which is a good leaving group, and a benzene ring, which can stabilize carbocations via resonance .

Mode of Action

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether can participate in reactions such as free radical bromination and nucleophilic substitution . In these reactions, the bromomethyl group acts as a leaving group, allowing the benzyl part of the molecule to form a bond with the nucleophile or free radical .

Biochemical Pathways

It’s known that benzyl bromide, a similar compound, is used in organic synthesis for introducing benzyl groups . This suggests that Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether could potentially affect biochemical pathways involving molecules that can react with benzyl groups.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals could influence the action, efficacy, and stability of Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether. For example, the rate of reactions it participates in could be affected by temperature and pH .

属性

IUPAC Name |

6-(bromomethyl)-2-chloro-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO/c14-8-11-6-7-12(13(15)16-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQURDJAVXXUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)

![2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1440033.png)

![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)